N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide
Overview
Description
N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide, commonly known as PTIO, is a nitric oxide (NO) scavenger that plays a crucial role in scientific research. PTIO has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
PTIO scavenges N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide by forming a stable adduct with it. The resulting PTIO-N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide adduct can be detected using electron paramagnetic resonance (EPR) spectroscopy. PTIO can also scavenge other reactive nitrogen species, such as peroxynitrite and nitrogen dioxide.
Biochemical and Physiological Effects:
PTIO has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PTIO can inhibit N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide-mediated cell death and protect cells from oxidative stress. PTIO has also been shown to modulate neurotransmission and improve cognitive function in animal models. In vivo studies have demonstrated that PTIO can reduce inflammation and tissue damage in various disease models, including sepsis, ischemia-reperfusion injury, and diabetes.
Advantages and Limitations for Lab Experiments
PTIO has several advantages as a research tool. It is a specific N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide scavenger that can be used to study the role of N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide in various physiological processes. PTIO is also stable and easy to handle, making it suitable for use in various experimental settings. However, PTIO has some limitations. It can react with other reactive oxygen species and interfere with their detection. PTIO can also have off-target effects, and its use should be carefully controlled.
Future Directions
PTIO has several potential future directions for research. One area of interest is the development of PTIO derivatives with improved scavenging properties and reduced off-target effects. Another area of interest is the use of PTIO in combination with other N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide modulators to study the complex interactions between N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide and other signaling molecules. Additionally, PTIO can be used to study the role of N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide in various disease models and develop new therapeutic strategies. Overall, PTIO is a valuable research tool with significant potential for future research.
Scientific Research Applications
PTIO is widely used in scientific research as a N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide scavenger. N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide production can lead to tissue damage and inflammation. PTIO can scavenge N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide and prevent its harmful effects, making it a valuable tool in studying the role of N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide in various physiological processes.
properties
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-phenoxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-13(9-12-7-4-8-20-12)16-19-14(17)10-18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFDICVOKONIQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-[(phenoxyacetyl)oxy]-2-(thiophen-2-yl)ethanimidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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